4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide
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Overview
Description
4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a sulfonyl group, a phthalazinone moiety, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide typically involves multiple steps, including the formation of the phthalazinone ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide: shares similarities with other sulfonyl-containing benzamides and phthalazinone derivatives.
Benzimidazoles: Compounds like benzimidazole and its derivatives exhibit similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[[2-ethyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C25H28N4O4S/c1-3-16-9-10-18(23-20-7-5-6-8-21(20)25(31)29(4-2)27-23)15-22(16)34(32,33)28-19-13-11-17(12-14-19)24(26)30/h9-15,28H,3-8H2,1-2H3,(H2,26,30) |
InChI Key |
HAUVZXGSSDXUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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